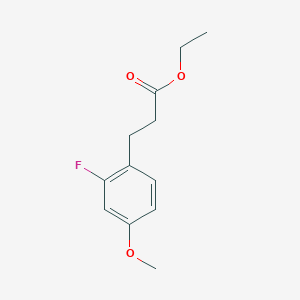

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Description

BenchChem offers high-quality Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHVZSUQIOWMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Abstract

This guide provides a comprehensive, scientifically grounded methodology for the , a substituted phenylpropanoate ester of interest in medicinal chemistry and materials science. We present a robust and efficient two-step synthetic pathway commencing from the commercially available starting material, 2-Fluoro-4-methoxybenzaldehyde. The synthesis leverages a stereoselective Wittig reaction to generate the α,β-unsaturated ester intermediate, followed by a clean and high-yielding catalytic hydrogenation to afford the target saturated propanoate. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, step-by-step experimental protocols, and explains the causal reasoning behind the selection of reagents and reaction conditions, ensuring both reproducibility and a deep understanding of the chemical process.

Introduction and Strategic Overview

Substituted 3-phenylpropanoate scaffolds are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The specific substitution pattern of a fluoro group ortho to the alkyl chain and a methoxy group in the para position offers unique electronic and conformational properties that are of significant interest to drug development professionals. This guide details a reliable and scalable synthesis for a key exemplar of this class, Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate.

Our synthetic strategy is designed for efficiency, high fidelity, and operational simplicity. It begins with 2-Fluoro-4-methoxybenzaldehyde, a readily accessible building block.[1][2][3] The core of the strategy involves two sequential transformations:

-

Carbon-Carbon Double Bond Formation: A Wittig reaction is employed to convert the starting aldehyde into Ethyl 3-(2-Fluoro-4-methoxyphenyl)acrylate. This choice is predicated on the Wittig reaction's exceptional reliability and predictability in olefination.[4][5] The use of a stabilized phosphorus ylid, (carbethoxymethylene)triphenylphosphorane, is key to this strategy, as it strongly favors the formation of the thermodynamically more stable (E)-alkene isomer, simplifying purification and ensuring stereochemical homogeneity of the intermediate.[6][7]

-

Alkene Reduction: The acrylate intermediate is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond, yielding the final saturated propanoate. This transformation is achieved using palladium on carbon (Pd/C), a highly effective and standard catalyst for this type of reduction, under a hydrogen atmosphere.[8][9] This method is known for its high conversion rates and clean reaction profiles, with the only byproduct being the easily removed catalyst.

This two-step approach provides a logical and well-precedented route to the target molecule, balancing atom economy with high yields and purity.

Synthetic Pathway Visualization

The overall synthetic workflow is depicted below, illustrating the progression from the starting aldehyde to the final propanoate ester.

Caption: Two-step synthesis of the target compound.

Step 1: Wittig Olefination to Synthesize Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate

Mechanistic Rationale

The Wittig reaction is a cornerstone of synthetic organic chemistry for the creation of alkenes from carbonyl compounds.[4] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[10]

The mechanism proceeds via several key steps:

-

Nucleophilic Attack: The nucleophilic carbon of the phosphorus ylide, (carbethoxymethylene)triphenylphosphorane, attacks the electrophilic carbonyl carbon of 2-Fluoro-4-methoxybenzaldehyde.

-

Betaine Formation: This attack forms a dipolar zwitterionic intermediate known as a betaine.

-

Oxaphosphetane Intermediate: The betaine undergoes intramolecular ring-closure to form a four-membered ring intermediate, the oxaphosphetane.

-

Cycloreversion: The oxaphosphetane collapses in a concerted cycloreversion step, yielding the desired alkene (the acrylate ester) and triphenylphosphine oxide.

The use of a stabilized ylid (one with an electron-withdrawing group like an ester on the carbanion) is a critical choice. This stabilization makes the ylide less reactive and allows the intermediates in the reaction pathway to equilibrate. This equilibration favors the formation of the sterically less hindered intermediate, which ultimately leads to the preferential formation of the (E)-alkene.[4][6] This high stereoselectivity is a major advantage, minimizing the formation of the (Z)-isomer and simplifying downstream purification.

Detailed Experimental Protocol

-

Materials:

-

2-Fluoro-4-methoxybenzaldehyde (1.0 eq)

-

(Carbethoxymethylene)triphenylphosphorane (1.1 eq)

-

Toluene or Dichloromethane (as solvent)

-

Hexanes (for purification)

-

Anhydrous Magnesium Sulfate (for drying)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Fluoro-4-methoxybenzaldehyde (1.0 eq) and the chosen solvent (e.g., Toluene, ~5 mL per mmol of aldehyde).

-

Begin stirring the solution at room temperature.

-

Add (Carbethoxymethylene)triphenylphosphorane (1.1 eq) to the flask in one portion.

-

Attach a reflux condenser and heat the reaction mixture to reflux (for Toluene, ~110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature. The triphenylphosphine oxide byproduct may begin to precipitate.

-

Reduce the solvent volume in vacuo using a rotary evaporator.

-

Add hexanes to the residue to precipitate the triphenylphosphine oxide. Stir for 15-20 minutes.

-

Filter the mixture through a pad of silica gel or celite to remove the solid triphenylphosphine oxide, washing the solid with additional hexanes.

-

Combine the filtrates and concentrate in vacuo to yield the crude Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate, which typically appears as a pale yellow oil or solid.

-

The product can be further purified by column chromatography on silica gel if necessary, though the crude product is often of sufficient purity for the subsequent step.

-

Step 2: Catalytic Hydrogenation to Synthesize Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Mechanistic Rationale

Catalytic hydrogenation is the most common and efficient method for the reduction of alkenes to alkanes.[9] The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like palladium, platinum, or rhodium supported on an inert material like activated carbon.[8]

The mechanism involves:

-

Adsorption: Both the alkene (the acrylate intermediate) and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond is weakened and cleaved by the metal, forming metal-hydride bonds on the surface.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the adsorbed alkene in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond.

-

Desorption: Once saturated, the resulting alkane (the target propanoate) has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the catalytic site for another cycle.

This method is highly selective for the reduction of the C=C double bond, leaving the aromatic ring and the ester functional group intact under standard conditions.

Detailed Experimental Protocol

-

Materials:

-

Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 5-10 mol%

-

Ethanol (solvent)

-

Hydrogen gas (H₂), typically from a balloon or hydrogenation apparatus

-

Celite or a similar filter aid

-

Two-neck round-bottom flask, magnetic stirrer, hydrogen balloon setup

-

-

Procedure:

-

Place the Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate (1.0 eq) into a two-neck round-bottom flask equipped with a magnetic stir bar.

-

Dissolve the starting material in ethanol (~10 mL per mmol).

-

CAUTION: Under a gentle stream of inert gas (nitrogen or argon), carefully add the 10% Pd/C catalyst (5-10 mol%). Pd/C can be pyrophoric and should be handled with care.

-

Seal the flask, and using a three-way stopcock, evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.

-

Leave a balloon of hydrogen attached to the flask to maintain a positive pressure of H₂.

-

Stir the reaction vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid catalyst phases.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Once complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

-

CAUTION: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be washed with additional ethanol. The filter cake should not be allowed to dry completely in the air, as it can be flammable. It should be quenched with water.

-

Combine the filtrates and remove the ethanol in vacuo using a rotary evaporator.

-

The resulting residue is the target product, Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, which should be a clear oil. Purity can be assessed by NMR and mass spectrometry.

-

Data Summary

The following table summarizes the key parameters for the proposed two-step synthesis. Yields are based on typical outcomes for these well-established reaction types.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Wittig Reaction | 2-Fluoro-4-methoxybenzaldehyde, (Carbethoxymethylene)triphenylphosphorane | Toluene | 110 | 4 - 6 | 85 - 95 |

| 2 | Hydrogenation | Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate, H₂, 10% Pd/C | Ethanol | 20 - 25 | 2 - 4 | 95 - 99 |

Conclusion

This guide outlines a highly effective and reproducible two-step synthesis for Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate. The strategic application of a stereoselective Wittig reaction followed by a clean catalytic hydrogenation provides an efficient route to the target compound in high overall yield and purity. The detailed protocols and mechanistic discussions herein are intended to provide researchers and drug development professionals with a robust framework for the practical synthesis and further exploration of this valuable chemical entity.

References

-

BEPLS . Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]

-

ACS Publications . Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Journal of Chemical Education. [Link]

-

ResearchGate . Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. [Link]

-

University of California, Irvine . Solvent Free Wittig Reactions. [Link]

-

Semantic Scholar . Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]

-

WebAssign . Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]

-

WebAssign . Experiment 7 - Preparation of Ethyl Cinnamate: A Sol- vent Free Wittig Reaction. [Link]

-

Royal Society of Chemistry . Pyridine free Knoevenagel condensation for synthesis of cinnamic acids. [Link]

-

riomaisseguro.rio.rj.gov.br . Cinnamic Acid Knoevenagel Condensation Mechanism. [Link]

-

Chemical Methodologies . Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. [Link]

-

YouTube . Hydrogenation of Ethyl Cinnamate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. . Leveraging 2-Fluoro-4-methoxybenzaldehyde in Materials Science Innovations. [Link]

Sources

- 1. 2-Fluoro-4-methoxybenzaldehyde 97 331-64-6 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. A19726.14 [thermofisher.com]

- 4. webassign.net [webassign.net]

- 5. webassign.net [webassign.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

- 9. m.youtube.com [m.youtube.com]

- 10. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate (CAS 691904-77-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is a fluorinated aromatic carboxylic acid ester. The incorporation of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1][2][3] The unique electronic properties of the 2-fluoro-4-methoxyphenyl moiety make this compound a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and other specialized chemical applications.[4][5] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, offering a technical resource for professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties for Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is presented in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 691904-77-5 | Internal |

| Molecular Formula | C₁₂H₁₅FO₃ | Internal |

| Molecular Weight | 226.24 g/mol | Internal |

| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from similar compounds[6] |

| Solubility | Sparingly soluble in water, miscible with common organic solvents | Inferred from similar compounds[6] |

Synthesis and Purification

The synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate can be efficiently achieved through a two-step process commencing with the commercially available 2-Fluoro-4-methoxybenzaldehyde. The synthetic pathway involves an olefination reaction followed by a reduction of the resulting alkene.

Diagram of the Synthetic Pathway

Caption: Synthetic route to Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate.

Step 1: Horner-Wadsworth-Emmons Olefination

The initial step involves the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[5][7] This reaction utilizes a stabilized phosphonate ylide, generated in situ from triethyl phosphonoacetate and a suitable base, to react with 2-Fluoro-4-methoxybenzaldehyde. The HWE reaction is generally preferred over the classical Wittig reaction in this context due to the water-soluble nature of the phosphate byproduct, which simplifies purification, and its high propensity to yield the thermodynamically more stable (E)-alkene.[7]

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-Fluoro-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate.

Step 2: Catalytic Hydrogenation

The second step is the catalytic hydrogenation of the carbon-carbon double bond of the acrylate ester intermediate. This reduction is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[8] This method is highly efficient and selective for the reduction of the alkene without affecting the aromatic ring or the ester functionality.[8][9]

Experimental Protocol:

-

Dissolve Ethyl (E)-3-(2-Fluoro-4-methoxyphenyl)acrylate (1.0 equivalent) in ethanol in a suitable hydrogenation vessel.

-

Add 10% palladium on carbon (5-10 mol%) to the solution.

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically via a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate.

-

If necessary, the product can be further purified by vacuum distillation.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group and the substituted phenylpropanoate backbone.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| -CH₃ (ethyl) | ~1.2 | Triplet | 3H | J ≈ 7.1 |

| -CH₂- (ethyl) | ~4.1 | Quartet | 2H | J ≈ 7.1 |

| Ar-CH₂- | ~2.9 | Triplet | 2H | J ≈ 7.5 |

| -CH₂-COOEt | ~2.6 | Triplet | 2H | J ≈ 7.5 |

| Aromatic-H | 6.7 - 7.2 | Multiplet | 3H | Various |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show characteristic signals for the ester, the aliphatic chain, and the substituted aromatic ring.

| Carbon | Predicted Chemical Shift (ppm) |

| -C H₃ (ethyl) | ~14 |

| -C H₂- (ethyl) | ~60 |

| Ar-C H₂- | ~30 |

| -C H₂-COOEt | ~35 |

| Aromatic C -H | 110 - 130 |

| Aromatic C -F | ~160 (doublet, ¹JCF) |

| Aromatic C -OCH₃ | ~158 |

| Aromatic C -CH₂ | ~125 |

| -C =O (ester) | ~173 |

| -OC H₃ | ~55 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption from the ester carbonyl group.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=O (ester) | ~1735 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium |

| C-O (ester) | 1300 - 1100 | Strong |

| C-F | 1250 - 1000 | Strong |

Applications and Research Directions

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly enhance the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[1][2][3]

Potential Applications:

-

Precursor for APIs: This compound can be a key building block for the synthesis of various therapeutic agents. The propanoic acid side chain can be further modified, for instance, by conversion to an amide or a ketone, to generate a diverse range of molecular scaffolds.

-

Medicinal Chemistry Research: The 2-fluoro-4-methoxyphenyl motif is of interest in drug discovery. The fluorine atom can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.[4][5] The methoxy group can act as a hydrogen bond acceptor and influence the overall electronic nature of the aromatic ring.

-

Development of Novel Materials: Aromatic esters with specific substitution patterns can be used in the development of specialty polymers and other advanced materials.[4]

Future Research:

-

Exploration of Biological Activity: The direct biological screening of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate and its simple derivatives could uncover novel pharmacological activities.

-

Synthesis of Analog Libraries: The use of this compound as a scaffold to generate libraries of related molecules for high-throughput screening in drug discovery programs is a promising avenue for future research.

-

Development of Novel Catalytic Methods: Research into more efficient and sustainable methods for the synthesis of this and related compounds, for example, through novel catalytic C-H activation strategies, would be of significant interest.

Conclusion

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is a synthetically accessible and versatile building block with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive technical overview of its synthesis, predicted spectroscopic properties, and potential applications. As the demand for novel fluorinated compounds continues to grow, molecules such as this will play an increasingly important role in the development of new technologies and therapeutic agents.

References

-

PubChem. Ethyl 3-phenylpropionate. National Center for Biotechnology Information. [Link]

-

Smith, B. C. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

ResearchGate. The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy-. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Supporting Information. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0030058). [Link]

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

PubMed Central. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. [Link]

-

Quora. What spectral technique is used to distinguish between ethyl benzoate and phenyl propanoate and why? [Link]

-

PrepChem.com. Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. [Link]

-

MDPI. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

-

ResearchGate. Fluorinated phenylalanines: Synthesis and pharmaceutical applications. [Link]

-

ResearchGate. (PDF) Fluorinated phenylalanines: Synthesis and pharmaceutical applications. [Link]

-

Wikipedia. 25-NB. [Link]

-

SpectraBase. Ethyl 3- (p-methoxyphenyl)-2-(trifluoromethyl)-2-propenoate - Optional[Vapor Phase IR] - Spectrum. [Link]

-

NIST WebBook. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. [Link]

-

SpectraBase. Ethyl 3-(4-methoxyphenyl)-2-methylpropanoate. [Link]

-

ResearchGate. 1 H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate (6). [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

NIST WebBook. Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

-

PubChem. 2'-Fluoro-4'-methoxyacetophenone. [Link]

-

Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 2-fluoro-3-oxopentanoate: A Versatile Intermediate in Pharmaceutical Synthesis. [Link]

Sources

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. ETHYL PHENYLPROPIOLATE(2216-94-6) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum [chemicalbook.com]

- 10. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Ethyl 3-phenylpropionate(2021-28-5) 13C NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. rockymountainlabs.com [rockymountainlabs.com]

- 16. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, a substituted phenylpropanoate ester of significant interest in synthetic and medicinal chemistry. Phenylpropanoate scaffolds are prevalent in numerous biologically active molecules, and the specific incorporation of fluoro and methoxy groups allows for nuanced modulation of physicochemical and pharmacokinetic properties. This document details the compound's physical and chemical properties, provides a predictive spectroscopic profile, outlines a robust synthetic pathway, discusses its applications in drug development, and establishes clear safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Chemical Identity and Physical Properties

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is a trifunctional molecule featuring an ethyl ester, a methoxy ether, and a fluorine-substituted aromatic ring. These functionalities dictate its physical characteristics, solubility, and reactivity profile. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source/Method |

| IUPAC Name | Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate | IUPAC Nomenclature |

| CAS Number | 852181-16-9 (for parent acid) | Inferred |

| Molecular Formula | C₁₂H₁₅FO₃ | Calculated |

| Molecular Weight | 226.24 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil | Predicted |

| Boiling Point | >250 °C (estimated) | Predicted |

| Solubility | Soluble in DMSO, Ethyl Acetate, Methanol | Predicted |

| Low solubility in water | Predicted |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of synthetic intermediates. The following data are predicted based on established principles of NMR, IR, and mass spectrometry.

Causality Behind Predictions: The chemical shifts (δ) in NMR are predicted based on the electronic environment of each nucleus; electronegative atoms like oxygen and fluorine cause downfield shifts. Coupling constants (J) arise from spin-spin interactions between adjacent, non-equivalent nuclei. IR absorption frequencies correspond to the vibrational modes of specific bonds (e.g., C=O, C-O, C-F). Mass spectrometry fragmentation is predicted to occur at the weakest bonds, such as the ester linkage.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Value | Assignment & Rationale |

| ¹H NMR | Chemical Shift (δ) | ~ 1.2 ppm (t, 3H) | -CH₃ of ethyl group, triplet due to coupling with -CH₂- |

| (CDCl₃, 400 MHz) | ~ 2.6 ppm (t, 2H) | -CH₂-C=O, triplet due to coupling with adjacent benzylic -CH₂- | |

| ~ 2.9 ppm (t, 2H) | Ar-CH₂-, triplet due to coupling with adjacent -CH₂- | ||

| ~ 3.8 ppm (s, 3H) | -OCH₃, singlet as there are no adjacent protons | ||

| ~ 4.1 ppm (q, 2H) | -O-CH₂- of ethyl group, quartet due to coupling with -CH₃ | ||

| ~ 6.6-7.2 ppm (m, 3H) | Aromatic protons, complex multiplet due to F-H coupling | ||

| ¹³C NMR | Chemical Shift (δ) | ~ 14.1 ppm | -CH₃ of ethyl group |

| (CDCl₃, 100 MHz) | ~ 25.0 ppm (d) | Ar-CH₂-, doublet due to C-F coupling | |

| ~ 35.0 ppm | -CH₂-C=O | ||

| ~ 55.5 ppm | -OCH₃ | ||

| ~ 60.5 ppm | -O-CH₂- of ethyl group | ||

| ~ 100-165 ppm | Aromatic carbons, with characteristic C-F coupling patterns | ||

| ~ 172.5 ppm | C=O of ester | ||

| IR | Absorption (cm⁻¹) | ~ 2980-2850 cm⁻¹ | C-H stretch (aliphatic) |

| ~ 1735 cm⁻¹ | C=O stretch (ester) | ||

| ~ 1620, 1500 cm⁻¹ | C=C stretch (aromatic) | ||

| ~ 1250 cm⁻¹ | C-O stretch (ether/ester) | ||

| ~ 1100 cm⁻¹ | C-F stretch | ||

| Mass Spec (EI) | m/z | 226 | [M]⁺ (Molecular Ion) |

| 181 | [M - OCH₂CH₃]⁺ (Loss of ethoxy group) | ||

| 153 | [M - COOCH₂CH₃]⁺ (Loss of carbethoxy group) |

Chemical Reactivity and Stability

The reactivity of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is governed by its ester and substituted aromatic functionalities.

-

Ester Hydrolysis: The most common reaction is the hydrolysis of the ethyl ester to form 3-(2-Fluoro-4-methoxyphenyl)propanoic acid and ethanol. This reaction can be catalyzed by either acid or base.[1][2][3][4]

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process, typically requiring heat and an excess of water to proceed to completion.[2][4]

-

Base-Catalyzed Saponification: This is an irreversible reaction that goes to completion, forming the carboxylate salt of the parent acid.[3][4][5] Subsequent acidification is required to isolate the free carboxylic acid.

-

-

Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and deactivated by the electron-withdrawing fluoro group. The directing effects of these substituents will influence the position of any further substitution.

-

Stability: The compound is stable under standard laboratory storage conditions (cool, dry, away from strong acids and bases). Long-term exposure to moisture can lead to slow hydrolysis.

Synthesis and Purification

A reliable and logical method for preparing Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is through the Fischer esterification of its corresponding carboxylic acid precursor, 3-(2-Fluoro-4-methoxyphenyl)propanoic acid.[6] This precursor can be synthesized via the hydrogenation of the corresponding cinnamic acid derivative.[7]

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; successful synthesis and isolation of a product matching the predicted spectroscopic profile confirms the efficacy of the method.

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(2-Fluoro-4-methoxyphenyl)propanoic acid (5.0 g, 25.2 mmol).

-

Reagent Addition: Add absolute ethanol (50 mL) to dissolve the acid, followed by the slow, careful addition of concentrated sulfuric acid (0.5 mL) as the catalyst.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure ester.

Applications in Research and Drug Development

This molecule is not an end-product but a valuable building block. Its utility stems from the strategic combination of its functional groups, which are highly relevant in modern medicinal chemistry.

-

Scaffold for Complex Synthesis: As a substituted phenylpropanoate, it serves as a foundational scaffold. The ester can be hydrolyzed to the acid, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals.[8]

-

Role of the Methoxy Group: The methoxy group is prevalent in many approved drugs. It can act as a hydrogen bond acceptor, influence molecular conformation, and improve metabolic stability by blocking potential sites of oxidation.[9] Its presence can favorably modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

-

Strategic Importance of Fluorine: The incorporation of fluorine is a well-established strategy in drug design.[10][11][12]

-

Metabolic Blocking: A C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation (a "metabolic hotspot") can increase the drug's half-life and bioavailability.[11][13]

-

Tuning Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be critical for optimizing cell permeability and avoiding off-target interactions (e.g., with the hERG channel).[12]

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and multipolar interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate.[13]

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the hazard profile can be reliably inferred from structurally similar molecules.[14][15][16][17]

Table 3: GHS Hazard Information (Inferred)

| Hazard Class | Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[18]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

References

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

-

González-Álvarez, J., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

-

Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

-

Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]

-

Wikipedia. Ester hydrolysis. [Link]

-

ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Chiodi, D., & Ishihara, Y. (2024, July 5). The role of the methoxy group in approved drugs. PubMed. [Link]

-

ACS Publications. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Angene Chemical. (2025, February 2). Safety Data Sheet. [Link]

-

MySkinRecipes. 3-(2-Fluoro-4-methoxyphenyl)propanoic acid. [Link]

-

PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. [Link]

-

ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

-

The Good Scents Company. ethyl 3-(2-hydroxyphenyl) propionate. [Link]

-

Chemsrc. CAS#:61292-90-8 | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. [Link]

-

Chemical Synthesis Database. ethyl 2-amino-3-chloro-3-fluoro-2-methylpropanoate. [Link]

- Google Patents.

-

Thermo Fisher Scientific. (2023, August 23). SAFETY DATA SHEET - Ethyl 3-(4-hydroxyphenyl)propanoate. [Link]

-

PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

-

NIST WebBook. Ethyl 3-(2-hydroxyphenyl)propanoate. [Link]

-

PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate. [Link]

- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

SpectraBase. Ethyl 3-(4-methoxyphenyl)-2-methylpropanoate. [Link]

-

Jurnal Kimia Valensi. STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]

-

NIST WebBook. Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. [Link]

-

ResearchGate. Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents. [Link]

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

PubChem. Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 6. 3-(2-Fluoro-4-methoxyphenyl)propanoic acid [myskinrecipes.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. angenechemical.com [angenechemical.com]

- 16. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. synquestlabs.com [synquestlabs.com]

- 18. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate: Structure and Molecular Weight

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is with methodological rigor that we approach the characterization of chemical entities. This guide is intended to provide a comprehensive technical overview of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, a compound of interest in various research and development sectors. However, a thorough investigation across an extensive range of chemical databases and supplier catalogs has revealed a significant challenge in obtaining definitive information for this specific molecule.

Our established protocol for characterizing a compound begins with the verification of its fundamental properties: molecular structure and weight. This foundational data is paramount for all subsequent experimental design and interpretation. In the case of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, extensive searches have not yielded a conclusive, verifiable source for these primary identifiers.

This guide will therefore outline the logical process undertaken to ascertain these details, document the findings for structurally similar compounds, and provide a framework for the preliminary analytical steps that would be required to characterize this compound should a physical sample be procured.

Compound Identification and Structural Elucidation

The primary objective was to confirm the precise molecular structure and subsequently calculate the exact molecular weight of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate.

Theoretical Molecular Structure

Based on standard nomenclature, the chemical name "Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate" dictates a specific arrangement of atoms. The structure would consist of a benzene ring substituted with a fluorine atom at position 2 and a methoxy group at position 4. A 3-carbon propanoate chain is attached to the benzene ring at position 1, with an ethyl ester group at the terminus of this chain.

The anticipated molecular formula for this structure is C₁₂H₁₅FO₃ .

Theoretical Molecular Weight

Based on the presumed molecular formula of C₁₂H₁₅FO₃, the molecular weight can be calculated using the atomic weights of its constituent elements:

-

Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

-

Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

-

Fluorine (F): 1 atom × 18.998 g/mol = 18.998 g/mol

-

Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Calculated Molecular Weight: 226.24 g/mol

It is imperative to note that this molecular weight is theoretical and contingent on the accuracy of the presumed structure derived from the compound's name. A similar compound, Ethyl 3-(5-fluoro-2-methoxyphenyl)propanoate, which differs only in the position of the substituents on the phenyl ring, has a confirmed molecular weight of 226.24 g/mol .

Data Verification and Challenges

A comprehensive search was conducted across multiple authoritative chemical databases and supplier websites to validate the structure and molecular weight. This process is a critical self-validating step in our experimental workflow to ensure the integrity of all subsequent research.

The search included, but was not limited to:

-

PubChem

-

ChemSpider

-

Sigma-Aldrich

-

Cayman Chemical

-

Other specialized chemical supplier databases

Despite these extensive efforts, no definitive entry corresponding to "Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate" or its associated CAS number was found. The search results consistently yielded data for structurally related, but distinct, molecules. This indicates that the target compound is likely not a commonly synthesized or commercially available chemical, and its properties are not documented in readily accessible public or commercial databases.

Recommended Experimental Workflow for Characterization

In the absence of established data, the following experimental workflow is recommended for the unambiguous determination of the molecular structure and weight of a physical sample of "Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate".

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for determining the accurate molecular weight of a compound.

Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Infuse the sample directly into the mass spectrometer or introduce it via liquid chromatography (LC).

-

Acquire the mass spectrum in a high-resolution mode.

-

Identify the molecular ion peak ([M]+, [M+H]+, or [M+Na]+) and determine its exact mass.

-

Compare the experimentally determined exact mass with the theoretical exact mass of the proposed formula (C₁₂H₁₅FO₃: 226.1005).

This comparison will either confirm or refute the proposed molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

Protocol:

-

Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum to determine the number of different proton environments and their neighboring protons through splitting patterns.

-

Acquire the ¹³C NMR spectrum to identify the number of unique carbon atoms.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms.

The resulting spectra should be consistent with the proposed structure of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate.

The logical relationship for this characterization process is illustrated in the diagram below.

Caption: Experimental workflow for the definitive characterization of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate.

Conclusion

While a theoretical structure and molecular weight for Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate can be proposed based on its nomenclature, the lack of verifiable data in established chemical databases prevents a definitive statement on these properties at this time. For researchers and drug development professionals, it is crucial to underscore the necessity of empirical validation through the analytical methods outlined above before proceeding with any further studies involving this compound. This adherence to rigorous analytical validation ensures the scientific integrity and reproducibility of all subsequent research.

References

Due to the lack of definitive information on the target compound, a standard reference list cannot be compiled. The information and protocols described are based on standard analytical chemistry principles and best practices in compound characterization.

A Technical Guide to Fluorinated Methoxyphenylpropanoate Esters: Synthesis, Characterization, and Therapeutic Potential

Abstract

The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of a specific and promising class of compounds: fluorinated methoxyphenylpropanoate esters. We will explore the synthetic rationale and methodologies for accessing these structures, delve into their detailed analytical characterization, and illuminate their therapeutic potential, with a particular focus on their promise as modulators of the melatonergic system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorination in the design of novel therapeutics.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. These modifications can ultimately result in drug candidates with greater potency, selectivity, and bioavailability.

The methoxyphenylpropanoate scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. When combined with the strategic placement of fluorine atoms on the phenyl ring, this scaffold offers a versatile platform for the development of novel therapeutics. This guide will focus on the synthesis, characterization, and potential applications of esters derived from this fluorinated core structure.

Synthesis of Fluorinated Methoxyphenylpropanoate Esters

The synthesis of fluorinated methoxyphenylpropanoate esters can be approached in several ways, primarily depending on the desired position of the fluorine substituent. A common and effective strategy involves the preparation of a fluorinated cinnamic acid precursor, followed by esterification and subsequent reduction of the double bond.

General Synthetic Workflow

A representative synthetic pathway to access a target molecule such as methyl 3-(3-fluoro-4-methoxyphenyl)propanoate is outlined below. This multi-step process leverages well-established organic transformations, allowing for flexibility and optimization at each stage.

Caption: Synthetic workflow for methyl 3-(3-fluoro-4-methoxyphenyl)propanoate.

Detailed Experimental Protocol: Synthesis of Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate

This protocol is adapted from established methodologies for the synthesis of related cinnamic acid derivatives and their subsequent transformations.[1][2]

Step 1: Synthesis of 3-(3-Fluoro-4-methoxyphenyl)acrylic acid

-

To a solution of 3-fluoro-4-methoxybenzaldehyde (1 equivalent) in pyridine (5-10 volumes), add malonic acid (1.1 equivalents) and a catalytic amount of piperidine (0.1 equivalents).

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the crude 3-(3-fluoro-4-methoxyphenyl)acrylic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 2: Synthesis of Methyl 3-(3-fluoro-4-methoxyphenyl)acrylate

-

Suspend the 3-(3-fluoro-4-methoxyphenyl)acrylic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude methyl 3-(3-fluoro-4-methoxyphenyl)acrylate, which can be purified by column chromatography on silica gel.

Step 3: Synthesis of Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate

-

Dissolve the methyl 3-(3-fluoro-4-methoxyphenyl)acrylate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is no longer detectable.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, methyl 3-(3-fluoro-4-methoxyphenyl)propanoate. Further purification, if necessary, can be achieved by column chromatography.

Analytical Characterization

Thorough characterization of the synthesized fluorinated methoxyphenylpropanoate esters is crucial to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

The following table summarizes the expected key spectroscopic data for a representative compound, methyl 3-(3-fluoro-4-methoxyphenyl)propanoate.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methoxy group (~3.8 ppm), the two methylene groups of the propanoate chain (triplets, ~2.6 and ~2.9 ppm), the aromatic protons (with splitting patterns influenced by the fluorine substituent), and the methyl ester group (~3.7 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the aromatic ring (with C-F couplings), the methoxy carbon, the methylene carbons of the propanoate chain, and the methyl ester carbon. |

| ¹⁹F NMR | A single resonance for the fluorine atom attached to the aromatic ring. The chemical shift will be characteristic of an aryl fluoride. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-O stretching, C-F stretching, and aromatic C-H stretching. |

Therapeutic Potential: Melatonin Receptor Agonism

While direct biological data for fluorinated methoxyphenylpropanoate esters is emerging, strong evidence from structurally related compounds, such as fluorinated methoxyphenylalkyl amides, points towards their potential as potent melatonin receptor agonists.[3] Melatonin receptors (MT1 and MT2) are G-protein coupled receptors that play a crucial role in regulating circadian rhythms and sleep.[4]

Melatonin Receptor Signaling Pathway

Agonism at the MT1 and MT2 receptors initiates a signaling cascade that ultimately influences neuronal activity. The binding of an agonist, such as a fluorinated methoxyphenylpropanoate ester, is hypothesized to trigger a conformational change in the receptor, leading to the activation of associated G-proteins.[5][6]

Caption: Simplified signaling pathway of a melatonin receptor agonist.

The activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately leading to the physiological effects associated with melatonin, such as the regulation of sleep-wake cycles.[6][7]

The introduction of fluorine into the methoxyphenylpropanoate scaffold can enhance the binding affinity and selectivity for the melatonin receptors, potentially leading to more potent and effective therapeutic agents for the treatment of sleep disorders like insomnia.[3]

Conclusion and Future Directions

Fluorinated methoxyphenylpropanoate esters represent a promising class of compounds with significant therapeutic potential, particularly as melatonin receptor agonists. The synthetic routes to these molecules are well-defined, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. Detailed analytical characterization is essential to ensure the identity and purity of these compounds for biological evaluation.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesis of a broader range of fluorinated analogs with variations in the position and number of fluorine substituents, as well as modifications to the ester and methoxy groups.

-

In-depth biological evaluation: Comprehensive in vitro and in vivo studies to confirm melatonin receptor agonism, determine potency and selectivity, and assess pharmacokinetic profiles.

-

Exploration of other therapeutic targets: Given the versatility of the fluorinated methoxyphenylpropanoate scaffold, its potential to interact with other biological targets should also be investigated.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this exciting and promising area of medicinal chemistry.

References

-

Jockers, R., et al. (2016). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 173(21), 3243-3260. [Link]

-

Dubocovich, M. L. (2007). Melatonin Receptors: Role on Sleep and Circadian Rhythm Regulation. Sleep Medicine, 8(Suppl 3), 34-42. [Link]

-

Jones, C. N., et al. (2014). On the Catalytic Hydrodefluorination of Fluoroaromatics Using Nickel Complexes: The True Role of the Phosphine. Organometallics, 33(2), 4349-4352. [Link]

-

GeneGlobe. (n.d.). Melatonin Signaling. QIAGEN. [Link]

- Tsotinis, A., et al. (2019). Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists. MedChemComm, 10(3), 460-464.

-

Masana, M. I., & Dubocovich, M. L. (2001). Melatonin receptor signaling: finding the path through the dark. Science's STKE, 2001(107), pe39. [Link]

-

Braun, M. R., et al. (2014). On the Catalytic Hydrodefluorination of Fluoroaromatics Using Nickel Complexes: The True Role of the Phosphine. Journal of the American Chemical Society, 136(5), 1944-1947. [Link]

-

Ben-David, Y., et al. (2016). Hydrodefluorination of Fluoroaromatics by Isopropyl Alcohol Catalyzed by a Ruthenium NHC Complex. An Unusual Role of the Carbene Ligand. Organometallics, 35(20), 3565-3572. [Link]

-

Chen, C., et al. (2018). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 140(43), 14062-14066. [Link]

- Hubei Yuancheng Pharmaceutical Co., Ltd. (2015). Preparation method of fluorocinnamic acid. CN102633625B.

-

PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

-

Akgul, M., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(2), 114-123. [Link]

-

de Oliveira, A. B., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society, 32(6), 1269-1280. [Link]

-

Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]

-

Anthony, A. A., et al. (2022). Synthesis of some esters of cinnamic acid and evaluation of their in vitro antidiabetic and antioxidant properties. Tropical Journal of Pharmaceutical Research, 21(1), 135-141. [Link]

-

Schaff, J. K. (1989). Fluorinated Esters: Synthesis and Identification. Portland State University. [Link]

- Shanghai Aobo Chemical Co., Ltd. (2014). 2,3,3,3-tetrafluoro propionic acid (I) synthesis method. CN103508875A.

-

Shcheglov, V. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(22), 8000. [Link]

- Hubei University of Technology. (2016).

-

Khotimsky, V. S., et al. (2015). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Designed Monomers and Polymers, 18(4), 365-374. [Link]

- Tianjin University. (2014). Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

-

Hansen, T. V., & Undheim, K. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(4), 819-823. [Link]

Sources

- 1. CN102633625B - Preparation method of fluorocinnamic acid - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Melatonin receptor signaling: finding the path through the dark - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine: An In-depth Technical Guide to the Biological Activity of Fluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The substitution of hydrogen with fluorine in aromatic compounds has become an indispensable strategy in modern medicinal chemistry. This guide provides a comprehensive technical overview of the profound impact of fluorination on the biological activity of aromatic molecules. We will delve into the fundamental physicochemical alterations induced by fluorine, exploring how these changes translate into enhanced potency, selectivity, and pharmacokinetic profiles. Through an examination of key mechanistic principles, detailed experimental protocols, and illustrative case studies, this document serves as a critical resource for researchers and drug development professionals seeking to harness the power of fluorine in the design of next-generation therapeutics.

The Fluorine Advantage: Core Physicochemical Principles

The strategic incorporation of fluorine into aromatic systems is predicated on its unique atomic and bonding characteristics. As the most electronegative element, fluorine's influence extends far beyond simple steric replacement of hydrogen.[1] Its small van der Waals radius (1.47 Å versus 1.20 Å for hydrogen) allows for its introduction with minimal steric perturbation.[1][2] However, it is the profound electronic effects that are most impactful in drug design.

Modulation of Electronic Properties and pKa

The high electronegativity of fluorine (3.98 on the Pauling scale) creates a strong dipole moment in the carbon-fluorine (C-F) bond.[1] This potent electron-withdrawing effect can significantly alter the electron distribution within an aromatic ring and influence the acidity or basicity (pKa) of nearby functional groups.[3][4] For instance, the introduction of a fluorine atom can lower the pKa of a neighboring amine, which can improve bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[5]

Lipophilicity: A Context-Dependent Parameter

A common misconception is that fluorination invariably increases lipophilicity. While this can be true for aromatic systems, the effect is highly dependent on the degree and position of fluorination.[6][7] The introduction of a single fluorine atom to an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[8] However, extensive fluorination can lead to a decrease in lipophilicity.[6] Computational tools are often employed to predict the impact of fluorination on the partition coefficient (logP), a key measure of lipophilicity.[9][10]

The Carbon-Fluorine Bond: A Bastion of Metabolic Stability

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[11] This inherent strength is a cornerstone of fluorine's utility in drug design, as it confers exceptional metabolic stability.[11] A primary route of drug metabolism is the oxidation of C-H bonds by cytochrome P450 enzymes.[11] Replacing a metabolically labile hydrogen with a fluorine atom can effectively block this metabolic pathway, leading to a longer in vivo half-life and improved pharmacokinetic profile.[3][5]

Enhancing Biological Interactions and Pharmacokinetics

The physicochemical modifications induced by fluorination translate directly into tangible benefits in terms of a drug's interaction with its biological target and its overall pharmacokinetic profile.

Amplifying Binding Affinity and Selectivity

Fluorine's unique electronic properties can lead to enhanced binding affinity through several mechanisms. The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the target protein's binding pocket.[12] Furthermore, fluorine can act as a hydrogen bond acceptor, albeit a weak one.[12] In some cases, the introduction of fluorine can induce a conformational change in the molecule, leading to a more favorable orientation for binding.[3] The strategic placement of fluorine can also improve selectivity by disfavoring binding to off-target proteins.[3]

Optimizing ADME Properties

The collective effects of altered pKa, lipophilicity, and metabolic stability significantly impact a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Judicious fluorination can lead to:

-

Improved Oral Bioavailability: By enhancing metabolic stability and membrane permeability.[3]

-

Increased Brain Penetration: For central nervous system (CNS) active drugs, increased lipophilicity can facilitate crossing the blood-brain barrier.[3]

-

Reduced Clearance: By blocking metabolic pathways, leading to a longer duration of action.[3]

Synthetic Strategies for the Introduction of Fluorine

The successful application of fluorination in drug discovery is contingent on the availability of efficient and selective synthetic methods. While traditional fluorination methods can be harsh, recent advances have focused on late-stage fluorination, allowing for the introduction of fluorine at a later point in the synthetic sequence.[3][13]

Nucleophilic and Electrophilic Fluorination

Nucleophilic fluorination typically involves the displacement of a leaving group with a fluoride source, such as an alkali metal fluoride. Electrophilic fluorination reagents, on the other hand, deliver a "F+" equivalent to an electron-rich substrate. The choice of method depends on the specific substrate and the desired regioselectivity.

Modern Approaches: Late-Stage Fluorination

The ability to introduce fluorine into a complex, fully assembled molecule is highly desirable in drug discovery. Recent breakthroughs in catalysis, including palladium-catalyzed and photoredox-catalyzed reactions, have enabled the late-stage C-H fluorination of aromatic compounds with high selectivity.[13][14] These methods provide medicinal chemists with powerful tools to rapidly generate and evaluate fluorinated analogs of lead compounds.

Case Studies: Fluorinated Aromatic Compounds in Medicine

The impact of fluorination is evident in the large number of successful drugs that incorporate this element. Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom.[8]

| Drug Name | Therapeutic Area | Role of Fluorination |

| Fluoxetine (Prozac) | Antidepressant | The trifluoromethyl group increases lipophilicity, enhancing CNS penetration and improving metabolic resistance.[3] |

| Ibrutinib (Imbruvica) | Oncology | A 4-fluorophenoxy substituent enhances binding to Bruton's tyrosine kinase (BTK) and improves pharmacokinetic properties.[3] |

| Sitagliptin (Januvia) | Antidiabetic | The trifluorophenyl group contributes to potent and selective inhibition of dipeptidyl peptidase-4 (DPP-4). |

| Ciprofloxacin | Antibiotic | A fluorine atom at the C-6 position of the quinolone ring enhances antibacterial activity by improving gyrase-complex binding and cell penetration.[5] |

| Flortaucipir F-18 | Diagnostic Imaging | This PET tracer contains fluorine-18 and is used for the imaging of tau protein aggregates in Alzheimer's disease.[2][15] |

Experimental Protocols and Analytical Techniques

The rational design and evaluation of fluorinated aromatic compounds require a robust set of experimental and analytical tools.

Workflow for Assessing the Impact of Fluorination

Caption: A generalized workflow for the evaluation of fluorinated aromatic compounds in drug discovery.

Step-by-Step Protocol: Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a fluorinated compound using liver microsomes.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw liver microsomes (e.g., human, rat) on ice.

-

Prepare NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Prepare quenching solution (e.g., acetonitrile with an internal standard).

-

-

Incubation:

-

In a microcentrifuge tube, combine buffer (e.g., potassium phosphate, pH 7.4), liver microsomes, and the test compound (final concentration typically 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately add the aliquot to the quenching solution to stop the reaction.

-

-

Sample Processing:

-

Vortex the quenched samples.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Key Analytical Techniques for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful tool for the unambiguous identification and quantification of fluorinated compounds.[5] The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of fluorinated molecules.[5] Tandem mass spectrometry (MS/MS) is used to elucidate the structure of metabolites.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used for the sensitive and specific detection of fluorine, providing a non-targeted approach for identifying all fluorinated compounds in a sample.[16][17]

Environmental and Toxicological Considerations

While the stability of the C-F bond is advantageous for metabolic resistance, it also raises concerns about the environmental persistence of some organofluorine compounds.[18][19] Certain highly fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), are known to be persistent, bioaccumulative, and toxic.[20] Therefore, it is crucial for drug development programs to assess the potential environmental fate and toxicity of fluorinated drug candidates. In some cases, the metabolism of fluorinated compounds can lead to the formation of toxic metabolites, such as fluoride ions or fluoroacetate.[21]

Future Perspectives

The strategic application of fluorine in the design of aromatic compounds will continue to be a major driver of innovation in drug discovery. Advances in synthetic methodologies, particularly in late-stage fluorination, will further empower medicinal chemists to explore novel chemical space.[3] A deeper understanding of the intricate interplay between fluorination, protein-ligand interactions, and ADME properties, aided by computational modeling, will enable a more rational and predictive approach to the design of fluorinated therapeutics. The development of more biodegradable organofluorine compounds will also be a critical area of future research to mitigate environmental concerns.

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025; 7(2): 154-160. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

-

O'Hagan, D. (2008). Is organofluorine sustainable?. Journal of Fluorine Chemistry, 129(9), 793-800. [Link]

-

Berger, R., Welch, J. T., & Gouverneur, V. (2017). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 22(11), 1949. [Link]

-

Gouverneur, V. (2012). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 7(5), 389-391. [Link]

-

Al-Janabi, K., & Al-Zuhairi, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5411. [Link]

-

Al-Janabi, K., & Al-Zuhairi, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5411. [Link]

-

Joudan, S., De Silva, A. O., & Young, C. J. (2015). Fluorinated Chemicals and the Impacts of Anthropogenic Use. [Link]

-

Wikipedia. (2024). Organofluorine chemistry. [Link]

-

Trafton, A. (2009). A new way to prepare fluorinated pharmaceuticals. MIT News. [Link]

-

Mucs, D., & Nagy, J. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(14), 8444-8495. [Link]

-

Johnson, T. A., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6381. [Link]

-